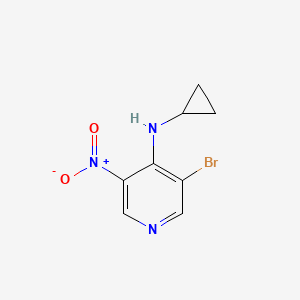
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated pyridine is then brominated at the 3-position.
Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Various nitro-oxidized derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
- (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
- 3-Bromo-5-nitro-4-pyridinol
Comparison:
- 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C8H8BrN3O2 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Clé InChI |
ZOBHBGYGMBUNQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














